Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
Description
Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a bromophenyl group at the 1-position and a trifluoromethyl group at the 5-position of the pyrazole ring. Its molecular formula is C₁₃H₁₀BrF₃N₂O₂ (calculated molecular weight: 369.14 g/mol).
Properties
IUPAC Name |
ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF3N2O2/c1-2-21-12(20)10-7-18-19(11(10)13(15,16)17)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJXKKJESQTFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401192 | |
| Record name | Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618070-60-3 | |
| Record name | Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has shown potential in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug design.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar pyrazole derivatives inhibited the proliferation of cancer cells through apoptosis induction. This compound may serve as a lead compound for synthesizing analogs with enhanced anticancer activity .
Agrochemical Applications
In the realm of agrochemicals, this compound can be utilized as a pesticide or herbicide due to its ability to interfere with biological pathways in pests.
Table 2: Agrochemical Properties
| Application Type | Potential Use |
|---|---|
| Pesticide | Targeting specific insect pests |
| Herbicide | Inhibiting weed growth |
Case Study: Insecticidal Activity
Research has shown that pyrazole derivatives exhibit insecticidal properties against various agricultural pests. A study focused on the synthesis of novel pyrazole-based insecticides reported effective control over aphid populations, suggesting that this compound could be developed into an effective pest management solution .
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science, particularly in the development of polymers and coatings.
Table 3: Material Science Applications
| Application Area | Description |
|---|---|
| Polymer Chemistry | Used as a monomer for polymer synthesis |
| Coatings | Enhancing durability and resistance |
Case Study: Polymer Development
In polymer chemistry, compounds like this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. A recent study highlighted the successful incorporation of similar pyrazole compounds into epoxy resins, resulting in materials with improved thermal degradation temperatures and mechanical strength .
Mechanism of Action
The mechanism of action of Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the 1-Position: Bromophenyl vs. Other Aryl Groups
Ethyl 1-(4-Methylphenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate
- Molecular Formula : C₁₄H₁₃F₃N₂O₂
- The methyl group increases lipophilicity (logP ~3.5 vs.
- Applications : Methyl-substituted analogs are often used in agrochemicals due to enhanced solubility and metabolic stability.
Ethyl 1-(4-Aminophenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate
- Molecular Formula : C₁₃H₁₂F₃N₃O₂
- Key Differences: The amino group introduces hydrogen-bonding capacity and electron-donating effects, contrasting with bromine’s electron-withdrawing nature. This substitution may enhance solubility but reduce stability under acidic conditions [9].
Ethyl 1-(2-Bromo-4-Fluorophenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate
- Molecular Formula : C₁₃H₉BrF₄N₂O₂
- Key Differences : The addition of a fluorine atom at the 4-position increases electronegativity and may improve bioavailability through enhanced dipole interactions. This compound is explored in medicinal chemistry for targeted kinase inhibition [10].
Substitution at the 5-Position: Trifluoromethyl vs. Other Groups
Ethyl 5-Amino-1-(4-Bromophenyl)-1H-Pyrazole-4-Carboxylate
- Molecular Formula : C₁₂H₁₁BrN₃O₂
- Key Differences: Replacing the trifluoromethyl group with an amino group drastically alters electronic properties.
Ethyl 5-Bromo-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate
- Molecular Formula : C₁₂H₁₀BrFN₂O₂
- Key Differences : Bromine at the 5-position instead of trifluoromethyl creates a heavier, more polarizable molecule. This substitution is common in materials science for tuning luminescent properties [8].
Hybrid Derivatives with Additional Functional Groups
Ethyl 1-[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate
- Molecular Formula : C₁₆H₁₀BrF₃N₃O₂S
- Such hybrids are investigated as antiviral agents due to improved target affinity [26].
Ethyl 1-(2-(Methylthio)phenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate
- Molecular Formula : C₁₄H₁₃F₃N₂O₂S
- Key Differences : The methylthio group enhances lipophilicity (logP ~4.5) and may act as a metabolic liability due to sulfur oxidation. This derivative is studied in pesticide development [16].
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* | Applications |
|---|---|---|---|---|---|
| Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | C₁₃H₁₀BrF₃N₂O₂ | 369.14 | 4-Bromophenyl, CF₃ | 4.2 | Pharmaceutical intermediates |
| Ethyl 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate [1] | C₁₄H₁₃F₃N₂O₂ | 298.26 | 4-Methylphenyl, CF₃ | 3.5 | Agrochemicals |
| Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate [2] | C₁₂H₁₁BrN₃O₂ | 310.15 | 4-Bromophenyl, NH₂ | 2.8 | Bioactive probes |
| Ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate [26] | C₁₆H₁₀BrF₃N₃O₂S | 457.23 | Thiazolyl, CF₃, 4-Bromophenyl | 5.1 | Antiviral agents |
*logP values estimated using ChemDraw.
Biological Activity
Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 618070-60-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C13H10BrF3N2O2
- Molecular Weight : 363.13 g/mol
- CAS Number : 618070-60-3
The presence of the bromophenyl and trifluoromethyl groups is believed to enhance the compound's biological activity by influencing its interaction with biological targets.
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit notable anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study, compounds similar to this pyrazole derivative showed up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to standard drugs like dexamethasone which exhibited 76% inhibition at 1 µM .
| Compound | TNF-α Inhibition (%) | Concentration (µM) |
|---|---|---|
| This compound | 85 | 10 |
| Dexamethasone | 76 | 1 |
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. This compound has shown effectiveness against various bacterial strains, including E. coli and S. aureus. In vitro studies indicated that modifications in the structure of pyrazoles can significantly affect their antimicrobial efficacy .
| Bacterial Strain | Activity Observed |
|---|---|
| E. coli | Moderate |
| S. aureus | High |
| Pseudomonas aeruginosa | Low |
3. Anticancer Activity
Pyrazoles are recognized for their anticancer properties, with several derivatives being developed as potential therapeutic agents. This compound has shown antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Studies indicate that such compounds can induce apoptosis in cancer cells and inhibit tumor growth effectively .
Case Study: Anticancer Efficacy
In a recent study, a series of pyrazole derivatives were synthesized and tested for their anticancer activity. This compound was among the compounds evaluated, demonstrating significant growth inhibition in MDA-MB-231 cells with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
Case Study: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of this compound in a carrageenan-induced rat paw edema model. Results indicated that the compound significantly reduced edema compared to control groups, supporting its potential as an anti-inflammatory agent .
Q & A
Basic: What are the optimal synthetic routes for Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives and trifluoromethyl-containing reagents. For example, a modified Knorr pyrazole synthesis can be employed using dimethylformamide dimethyl acetal (DMF-DMA) as a formylating agent, followed by cyclization under reflux conditions . Optimization includes controlling temperature (e.g., 120°C for cyclization) and using catalysts like phosphorus oxychloride to enhance yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- X-ray Diffraction (XRD): Determines crystal structure and confirms substituent positions .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, pyrazole ring vibrations) .
- Nuclear Magnetic Resonance (NMR):
- UV-Vis/Photophysical Studies: Analyzes solvatochromic effects in polar solvents like DMSO (λem = 356 nm) .
Advanced: How can computational methods like DFT aid in understanding the electronic structure?
Methodological Answer:
Density Functional Theory (DFT) calculates molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For pyrazole derivatives, DFT reveals:
- Electron-withdrawing effects: The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .
- Dipole moments: Polar substituents (e.g., Br, CF₃) increase dipole-dipole interactions, influencing solubility .
Software like Gaussian 09 with B3LYP/6-311++G(d,p) basis sets is recommended for simulations .
Advanced: How do structural modifications influence pharmacological activity, such as sigma receptor antagonism?
Methodological Answer:
Structure-activity relationship (SAR) studies show:
- Aryl substituents: The 4-bromophenyl group enhances σ1 receptor binding (Ki < 10 nM) due to hydrophobic interactions .
- Trifluoromethyl group: Improves metabolic stability and membrane permeability via steric and electronic effects .
- Ester vs. carboxylic acid: Hydrolysis of the ethyl ester to the free acid can alter receptor affinity; basic hydrolysis (NaOH/EtOH, 80°C) is a standard conversion method .
Advanced: How to resolve discrepancies in biological activity data across similar pyrazole derivatives?
Methodological Answer:
Discrepancies often arise from:
- Substituent positioning: For example, 3-(4-bromophenyl) analogs may show inactivity in anticancer assays (e.g., NCI-60 panel), while 5-(trifluoromethyl) derivatives exhibit antitubulin activity .
- Assay conditions: Variations in cell lines (e.g., human vs. murine) or concentrations (IC50 vs. EC50) must be standardized.
- Crystallographic data: XRD comparisons (e.g., dihedral angles between aryl rings) clarify conformational impacts on activity .
Basic: What are the key steps in hydrolyzing the ethyl ester group to the carboxylic acid?
Methodological Answer:
Hydrolysis is achieved via:
Reagents: Use 2M NaOH in ethanol/water (1:1).
Conditions: Reflux at 80°C for 6–8 hours.
Work-up: Acidify with HCl (pH 2–3), extract with dichloromethane, and recrystallize from ethanol .
Advanced: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Co-solvent systems: Use DMSO:PBS (10:90) or β-cyclodextrin inclusion complexes.
- Prodrug design: Convert the carboxylic acid to a sodium salt or PEGylated ester .
- Structural analogs: Introduce polar groups (e.g., hydroxyl, amine) at the 4-position while retaining the trifluoromethyl group .
Advanced: How to design analogs for enhanced metabolic stability using the trifluoromethyl group?
Methodological Answer:
The trifluoromethyl group:
- Reduces oxidative metabolism: Fluorine’s electronegativity blocks CYP450-mediated degradation .
- Bioisosteric replacement: Replace CF3 with other electron-withdrawing groups (e.g., SF5) while maintaining steric bulk .
- Positioning: Place CF3 at the 5-position of the pyrazole ring to minimize steric hindrance with target receptors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
